molecular formula C12H14N4O2 B14861857 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14861857
M. Wt: 246.27 g/mol
InChI Key: LORVXJIUWKJIMI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group at the 3-position, a methyl group at the 1-position, and a carbohydrazide group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylhydrazine, which is then reacted with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is subsequently converted to the carbohydrazide derivative through a hydrazinolysis reaction using hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C12H14N4O2/c1-16-11(12(17)14-13)7-10(15-16)8-3-5-9(18-2)6-4-8/h3-7H,13H2,1-2H3,(H,14,17)

InChI Key

LORVXJIUWKJIMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN

Origin of Product

United States

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